3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol is an organic compound with the molecular formula C9H19NO2. It is a colorless liquid that is classified as an alkanolamine. This compound is notable for its unique structure, which includes an amino group, a methyl group, and an oxan-3-yl group attached to a propanol backbone. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol typically involves the reaction of 3-amino-2-methylpropan-1-ol with an oxan-3-yl derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxan-3-yl derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The oxan-3-yl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the oxan-3-yl group.
3-Amino-2-[(oxan-4-yl)methyl]propan-1-ol: Similar but with a different oxan-yl substitution pattern.
Aminomethyl propanol: Another alkanolamine with different functional groups.
Uniqueness
3-Amino-2-methyl-1-(oxan-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(oxan-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-7(5-10)9(11)8-3-2-4-12-6-8/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
OJIQGBAXNBPIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CCCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.